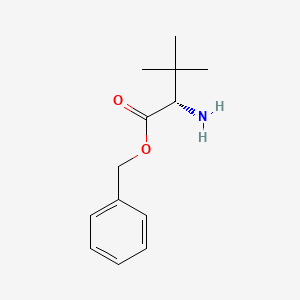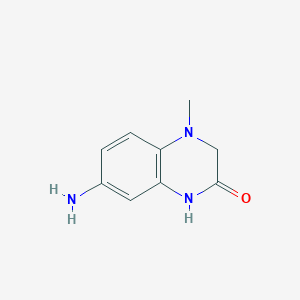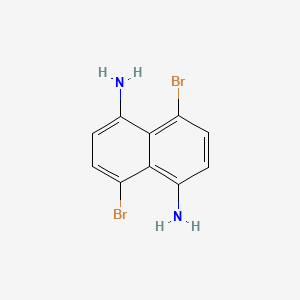
4,8-Dibromo-1,5-diaminonaphthalene
概要
説明
“4,8-Dibromo-1,5-diaminonaphthalene” is a derivative of diaminonaphthalene, which describes several isomers containing naphthalene substituted with two amine groups (NH2), also called naphthalenediamines . All isomers are white solids that tend to air-oxidize .
Physical And Chemical Properties Analysis
The molecular weight of “4,8-Dibromo-1,5-diaminonaphthalene” is 315.99200 . Other physical and chemical properties such as density, boiling point, and melting point are not available .科学的研究の応用
Electrochemical Studies
Electro-Oxidation Studies
Research by Jackowska et al. (1996) investigated the electro-oxidation of 1,5-diaminonaphthalene in acetonitrile solution, focusing on diffusion coefficients and heterogeneous rate constants using a rotating disk electrode (Jackowska, Skompska, & Przyłuska, 1996).
Electropolymerization and Spectroelectrochemical Studies
A study by Pham et al. (1998) explored the electrooxidation of 1,5-diaminonaphthalene in various media, leading to polymer films on electrodes. This study provided insights into the molecular structure of the polymer using multiple internal reflection FT-IR spectroscopy (Pham, Oulahyne, Mostefai, & Chehimi, 1998).
Electroactivity and Molecular Structure Analysis
Jackowska et al. (1995) focused on the electropolymerization of 1,5-diaminonaphthalene in acetonitrile and aqueous solutions, using spectroscopic methods to determine the polymer's molecular structure (Jackowska, Bukowska, & Jamkowski, 1995).
Organic Chemistry and Synthesis
- Diversity in Organic Chemistry: Ziarani et al. (2020) highlighted the application of 1,8-diaminonaphthalene in organic synthesis, emphasizing its efficiency in complex scaffold formation. This review detailed its use under various conditions and with heterogeneous catalysts (Ziarani, Mohajer, & Mali, 2020).
将来の方向性
A paper titled “Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions” discusses the chemical properties of brominated benzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazoles) and their potential applications in the field of OLED technologies . This suggests that “4,8-Dibromo-1,5-diaminonaphthalene” and similar compounds could have potential applications in electronics and photonics.
特性
IUPAC Name |
4,8-dibromonaphthalene-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c11-5-1-3-7(13)10-6(12)2-4-8(14)9(5)10/h1-4H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNGCQDXNCWJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1N)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


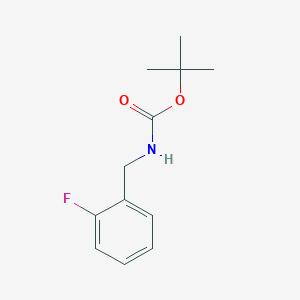
![(R)-55'66'77'88'-Octahydro-33'-bis([11':3'1''-terphenyl]-5'-yl)-[11'-binaphthalene]-22'-diol](/img/structure/B3242931.png)
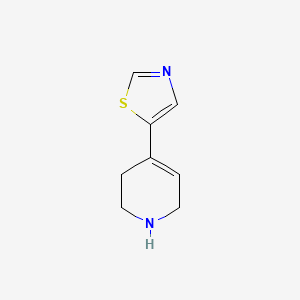
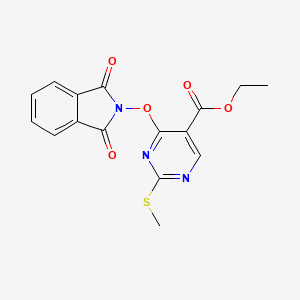


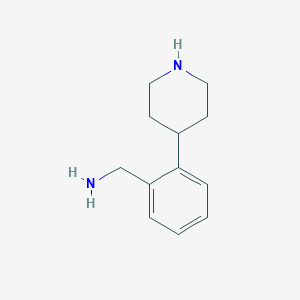

![{2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3242982.png)
